3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole carbohydrazide family, characterized by a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a (1E)-1-(3-nitrophenyl)ethylidene hydrazide moiety at position 5. The (E)-configuration of the imine group is critical for its structural stability and biological activity, confirmed via X-ray crystallography in related analogs . Its molecular formula is C₁₉H₁₆N₆O₄ (estimated molecular weight: ~392.37 g/mol), featuring electron-withdrawing (3-nitro) and electron-donating (4-methoxy) substituents that modulate electronic and steric properties .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-12(14-4-3-5-15(10-14)24(26)27)20-23-19(25)18-11-17(21-22-18)13-6-8-16(28-2)9-7-13/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYOMRVBXAWMSY-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxyphenyl and nitrophenyl groups. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxyphenyl halide or methoxyphenyl boronic acid in the presence of a suitable catalyst.
Introduction of the nitrophenyl group: This can be done through a condensation reaction between the pyrazole intermediate and a nitrophenyl aldehyde or nitrophenyl ketone under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of an amino derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic conditions, catalysts, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a notable member of the pyrazole family, recognized for its diverse applications in scientific research. This article explores its synthesis, biological activities, and potential applications across various fields.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a methoxyphenyl group and a nitrophenyl ethylidene moiety. The synthesis typically involves several key steps, including the formation of the pyrazole core followed by the introduction of functional groups through condensation reactions.
General Synthetic Route:
- Formation of Pyrazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Subsequent reactions introduce methoxy and nitro groups, which enhance the compound's biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, making it a candidate for further investigation in medicinal chemistry.
Notable Biological Activities:
- Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : The presence of nitro and methoxy substituents may contribute to cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
Mechanisms of Action:
The biological activities are attributed to the compound's ability to interact with specific molecular targets, modulating pathways involved in cell proliferation and apoptosis.
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development due to its diverse biological activities. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
Materials Science
Research into the material properties of this compound is ongoing, particularly its use in developing new materials with specific electronic or optical properties.
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of pyrazole compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
- Cytotoxicity Evaluation : In vitro tests on cancer cell lines showed that modifications to the nitrophenyl group significantly enhanced cytotoxicity, suggesting pathways for future drug design.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations :
Physicochemical and Spectroscopic Properties
- Solubility : The nitro group in the target compound reduces solubility in aqueous media compared to hydroxyl or methoxy-substituted analogs (e.g., CAS 303106-18-5) .
- Spectroscopic Confirmation : Single-crystal X-ray diffraction (e.g., SHELX programs ) and NMR are standard for verifying (E)-configuration and substituent positions in related compounds .
Biological Activity
The compound 3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.
Molecular Characteristics
- Molecular Formula : C20H19N5O3
- Molecular Weight : 377.4 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Structural Representation
The structure features a pyrazole ring with substituents that include a methoxyphenyl group and a nitrophenyl group, which are critical for its biological activity.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide have shown promising results in inhibiting cancer cell proliferation.
- Case Study : In a study evaluating various pyrazole derivatives, one compound exhibited an IC₅₀ of 0.08 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
Antimicrobial Activity
Pyrazole compounds have also been investigated for their antimicrobial effects. The presence of functional groups such as nitro and methoxy can enhance their interaction with microbial targets.
- Research Findings : A series of pyrazole derivatives were tested against common bacterial strains. Certain derivatives displayed effective antibacterial activity comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines.
- Data Table: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Pyrazole Derivative A | 76% | 86% |
| 3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide | TBD | TBD |
The biological activity of 3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : The structural components allow for binding to receptors that modulate cellular signaling pathways.
Synthetic Routes
The synthesis of this compound typically involves multi-step chemical reactions that require careful control of conditions to achieve high yields. Common methods include:
- Formation of the pyrazole ring.
- Introduction of the methoxy and nitrophenyl groups through electrophilic substitution reactions.
Research Applications
The unique structure of 3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide makes it a valuable scaffold for further drug development:
- Medicinal Chemistry : As a lead compound in the design of new anticancer or anti-inflammatory agents.
- Biological Studies : To explore its mechanism of action and potential therapeutic applications in various diseases.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-methoxyphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves three key steps (Fig. 1):
Pyrazole ring formation : Reacting β-ketoesters or β-diketones with hydrazine hydrate under acidic/basic conditions .
Carbohydrazide formation : Condensation of the pyrazole intermediate with hydrazine hydrate.
Hydrazone linkage : Reaction with 3-nitroacetophenone under reflux in ethanol, catalyzed by glacial acetic acid .
Q. Optimization parameters :
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- NMR :
- X-ray crystallography : SHELXL refinement () confirms the E-configuration of the hydrazone bond and dihedral angles between aromatic rings (e.g., 15.7° between pyrazole and methoxyphenyl groups) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar pyrazole-carbohydrazides?
Answer: Discrepancies arise from substituent effects and assay conditions. A systematic approach includes:
SAR analysis : Compare substituents (Table 1).
| Substituent (R) | Bioactivity | Reference |
|---|---|---|
| 3-Nitrophenyl | Anticancer (IC₅₀: 8.2 μM, MCF-7) | |
| 4-Methoxyphenyl | Antimicrobial (MIC: 16 μg/mL, S. aureus) | |
| 2-Hydroxyphenyl | Antioxidant (EC₅₀: 22 μM) |
Assay standardization : Use identical cell lines (e.g., HeLa) and protocols (MTT assay, 48h incubation) .
Computational docking : AutoDock Vina () predicts binding modes to targets like EGFR (anticancer) or DHFR (antimicrobial) .
Q. How can crystallographic data inform the design of derivatives with enhanced stability or solubility?
Answer:
- Intermolecular interactions : Hydrogen bonds between the hydrazide NH and nitro group (2.9 Å) stabilize the crystal lattice .
- Solubility enhancement : Introduce polar groups (e.g., -SO₃H) at the 4-position of the methoxyphenyl ring without disrupting π–π stacking (observed at 3.4 Å in X-ray structures) .
- Thermal stability : DSC analysis shows decomposition onset at 210°C, correlating with crystallinity (PXRD) .
Q. What methodologies are recommended for analyzing reaction intermediates or byproducts during synthesis?
Answer:
- TLC monitoring : Use silica plates with UV detection (Rf values: pyrazole intermediate ~0.5, final product ~0.3 in ethyl acetate/hexane) .
- LC-MS : Identify byproducts like hydrolyzed hydrazone (m/z 342.1 [M+H]⁺ vs. target m/z 395.1) .
- In situ IR : Track carbonyl (C=O) peak reduction (1700 cm⁻¹ → 1650 cm⁻¹) during hydrazone formation .
Q. Methodological Challenges and Solutions
Q. How to address low yields in the final condensation step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
